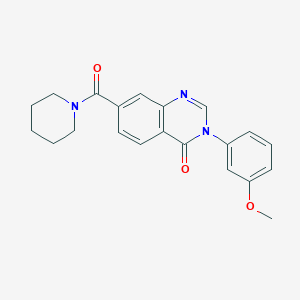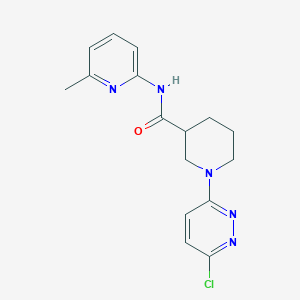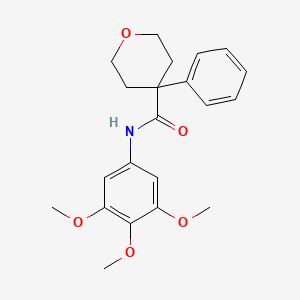![molecular formula C23H21N3O4 B10997014 N-[2-(2-methoxyphenyl)ethyl]-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide](/img/structure/B10997014.png)
N-[2-(2-methoxyphenyl)ethyl]-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound A , is a synthetic organic molecule. Its structure consists of a furan ring fused with a quinazolinone moiety, and it contains an amide functional group. This compound has drawn interest due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Compound A undergoes various chemical reactions:
Oxidation: It can be oxidized to form a quinazolinone derivative.
Reduction: Reduction of the furan ring or the quinazolinone moiety may yield different products.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups or ring structures.
Scientific Research Applications
Compound A finds applications in:
Medicine: Investigated for potential therapeutic effects (e.g., antitumor, anti-inflammatory, or antimicrobial properties).
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for interactions with biological targets (e.g., enzymes, receptors).
Industry: May serve as a precursor for drug development or other industrial processes.
Mechanism of Action
The exact mechanism of action remains under investigation. Compound A likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Compound A’s uniqueness lies in its specific combination of the furan and quinazolinone moieties. Similar compounds include other quinazolinones, furan-containing molecules, and amides.
Properties
Molecular Formula |
C23H21N3O4 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-5-[(4-oxoquinazolin-3-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H21N3O4/c1-29-20-9-5-2-6-16(20)12-13-24-22(27)21-11-10-17(30-21)14-26-15-25-19-8-4-3-7-18(19)23(26)28/h2-11,15H,12-14H2,1H3,(H,24,27) |
InChI Key |
LPNIXKKSEMOFPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC=C(O2)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-chlorophenyl)-N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10996944.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B10996960.png)

![N-(3-oxo-3-{[1-(propan-2-yl)-1H-indol-4-yl]amino}propyl)pyrazine-2-carboxamide](/img/structure/B10996971.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10996976.png)
![ethyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B10996991.png)
![2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B10996997.png)

![(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10997002.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-indol-1-yl)acetamide](/img/structure/B10997009.png)
![6-(furan-2-yl)-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B10997015.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10997023.png)
